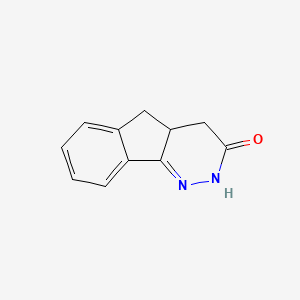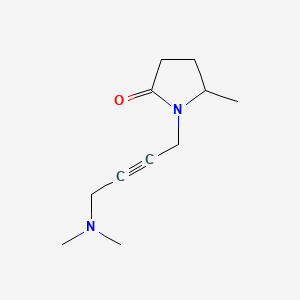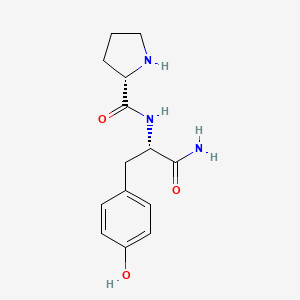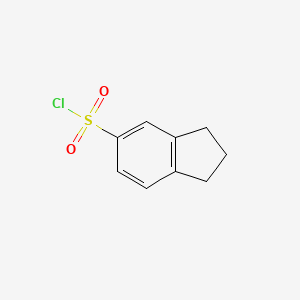
2,3-dihydro-1H-indene-5-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The papers provided discuss different methods of synthesizing compounds that involve sulfonyl chlorides. For instance, the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones is achieved using an ionic liquid, 1-sulfopyridinium chloride, under solvent-free conditions, which indicates the versatility of sulfonyl chlorides in facilitating one-pot reactions . Additionally, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides leads to the direct synthesis of 2,4-diketosulfones, showcasing another method of utilizing sulfonyl chlorides for synthesizing complex molecules .
Molecular Structure Analysis
While the molecular structure of "2,3-dihydro-1H-indene-5-sulfonyl chloride" is not analyzed in the papers, the structure of sulfonyl chlorides, in general, consists of a sulfonyl group (S(=O)2) bonded to a chlorine atom. This functional group is known for its reactivity and ability to introduce the sulfonyl moiety into organic molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonyl chlorides. A novel visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bond with sulfonyl chlorides is developed for the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes, which involves a radical process . Another study presents a new protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, which reductively couples with electron-rich (hetero)arenes .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Functionalized 1H-Indenes The synthesis of functionalized 1H-indenes involves copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides, such as 2,3-dihydro-1H-indene-5-sulfonyl chloride. This process, which tolerates a broad range of functional groups, is significant in the synthesis of complex polycyclic aromatic hydrocarbons and derivatives with strong fluorescence properties in both solution and solid state (Zeng, Ilies, & Nakamura, 2011).
Catalysis in Knoevenagel–Michael Reaction The compound 1-sulfopyridinium chloride, a novel ionic liquid synthesized and characterized in scientific studies, shows efficacy as a catalyst in the Knoevenagel–Michael reaction. This reaction synthesizes complex compounds under mild conditions, underscoring the potential of such catalysts in facilitating chemical transformations (Moosavi‐Zare et al., 2013).
Decarbonylative Cycloaddition 2,3-dihydro-1H-inden-1-one derivatives, which can be synthesized from compounds like 2,3-dihydro-1H-indene-5-sulfonyl chloride, are crucial intermediates in decarbonylative cycloaddition reactions. These reactions, catalyzed by rhodium, enable the synthesis of intricate chemical structures, playing a pivotal role in advancing synthetic chemistry (Hu et al., 2022).
Sulfonylation in Ionic Liquids Sulfonylation reactions, essential for synthesizing sulfone derivatives, show enhanced reactivity and yield in the presence of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. These findings highlight the significance of unconventional reaction media and catalysts in improving reaction efficiency and yield (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Antimicrobial and Antioxidant Compounds The synthesis of sulfonamide derivatives from compounds like 2,3-dihydro-1H-indene-5-sulfonyl chloride has led to the discovery of compounds exhibiting significant antimicrobial and antioxidant activities. These synthesized compounds are instrumental in developing new therapeutic agents (Badgujar, More, & Meshram, 2018).
Mécanisme D'action
Target of Action
Its sulfonamide derivative, indane-5-sulfonamide, is known to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Result of Action
It’s worth noting that its derivative, indane-5-sulfonamide, has been studied for its potential insecticidal activity .
Action Environment
It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could be affected by humidity levels in the environment.
Safety and Hazards
Orientations Futures
The compound has been used in the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammation-related diseases .
Relevant Papers The compound has been mentioned in a study on the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIXMXSCZYVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389745 | |
| Record name | Indan-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
CAS RN |
52205-85-3 | |
| Record name | Indan-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

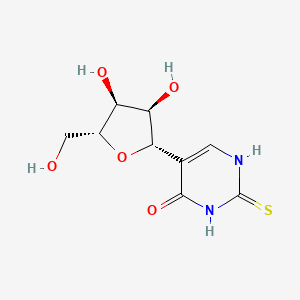
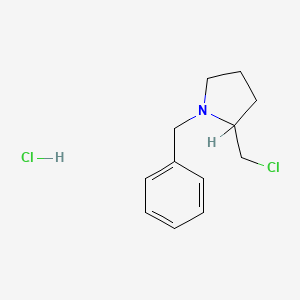
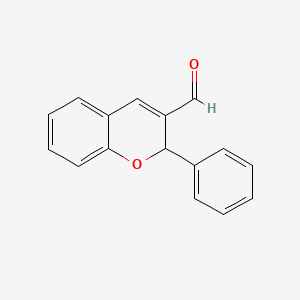
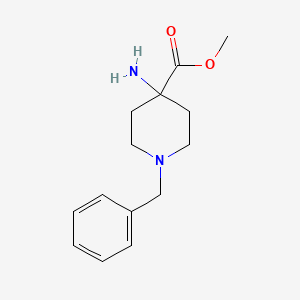
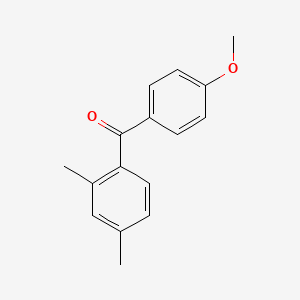
![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)
